Amrinone lactate, also known as inamrinone lactate, is a pharmaceutical compound primarily used in the treatment of congestive heart failure. It is a derivative of amrinone, which functions as a phosphodiesterase inhibitor, specifically targeting type 3 phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which enhances cardiac contractility and promotes vasodilation.
Amrinone lactate is synthesized from amrinone, a compound first developed in the 1970s. The lactate form is often used for intravenous administration in clinical settings due to its improved solubility and stability compared to the parent compound.
Amrinone lactate is classified as a small molecule drug and falls under the category of positive inotropic agents. It is specifically categorized as a phosphodiesterase inhibitor, which plays a crucial role in cardiovascular pharmacotherapy.
The synthesis of amrinone lactate involves several steps, starting from 4-pyridyl acetone. A notable method includes:
The synthesis utilizes various organic solvents such as methylene dichloride and ethanol, and it requires precise temperature control throughout the reactions to ensure optimal yields.
The molecular structure of amrinone lactate can be represented by the following chemical formula:
The structure consists of a bipyridine core with functional groups that contribute to its pharmacological activity.
Amrinone lactate undergoes various chemical reactions that are critical for its therapeutic effects:
The reactions involved are reversible and depend on the concentration of substrates and inhibitors present in the cellular environment.
Amrinone lactate exerts its effects primarily through the inhibition of phosphodiesterase type 3 enzymes. This inhibition results in:
Clinical data indicate that amrinone lactate improves cardiac output and reduces systemic vascular resistance in patients with heart failure.
Amrinone lactate is primarily utilized in clinical settings for:
Amrinone lactate (Inocor) selectively inhibits phosphodiesterase type III (PDE3), predominantly targeting the PDE3A isoform expressed in cardiac myocytes and vascular smooth muscle. PDE3A hydrolyzes cyclic adenosine monophosphate (cAMP) with a Km of 0.18 μM and cyclic guanosine monophosphate (cGMP) with a Km of 0.02–0.15 μM, positioning it as a high-affinity regulator of cyclic nucleotide dynamics [6] [9]. Subcellular localization studies reveal PDE3A enrichment in:
This compartmentalization enables precise spatiotemporal control over cAMP signaling. Inhibition of PDE3A by amrinone disrupts cAMP hydrolysis, creating localized cAMP accumulations that differentially activate downstream effectors based on their subcellular positioning [6] [10].
Table 1: Subcellular Distribution and Functional Roles of PDE3 Isoforms in Cardiac Tissue
| PDE3 Isoform | Cardiac Expression | Subcellular Localization | Key Functional Targets |
|---|---|---|---|
| PDE3A | High (Myocytes) | Sarcoplasmic reticulum, Z-disc | SERCA2a, RyR, Troponin I |
| PDE3B | Low (Vascular endothelium) | Cytosol, Plasma membrane | eNOS, PKG |
Amrinone’s PDE3 inhibition elevates intracellular cAMP concentrations by 35–60% in ventricular myocytes within 5 minutes of exposure [10]. The resultant cAMP amplification triggers two parallel cascades:
Notably, cGMP acts as a competitive inhibitor of PDE3 (Ki ≈ 0.6 μM). Elevated cGMP during NO signaling paradoxically augments cAMP accumulation under amrinone treatment, creating bidirectional crosstalk between vasodilatory and inotropic pathways [6] [9].
Amrinone’s inotropic and lusitropic effects stem from targeted cAMP-driven calcium cycling modifications:
Diastolic optimization:
These dual-phase improvements occur without increasing myocardial oxygen consumption due to concomitant afterload reduction from peripheral vasodilation [1] [9].
Amrinone and milrinone exhibit divergent pharmacodynamic profiles despite shared PDE3 targeting:
Table 2: Comparative Pharmacology of Amrinone and Milrinone
| Parameter | Amrinone | Milrinone | Functional Significance |
|---|---|---|---|
| PDE3 IC50 | 16.7 μM | 150 nM | Milrinone: 100x greater potency |
| cAMP Hydrolysis Vmax | 0.38 μmol/min/mg | 0.42 μmol/min/mg | Comparable efficacy at saturation |
| Hemodynamic Effect* | +48% CI, -18% SVR | +52% CI, -22% SVR | Clinically equivalent outcomes |
| Protein Binding | 10–49% | 70% | Higher free fraction of amrinone |
*Data from conscious canine models and postoperative human studies [6] [8]
Kinetic analyses reveal:
Hemodynamic comparisons after cardiopulmonary bypass show near-identical cardiac index (CI) augmentation (amrinone +48% vs. milrinone +52%, p=NS), validating comparable therapeutic efficacy despite divergent molecular kinetics [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: